Methyl 2,3-di-O-benzylhexopyranoside

Catalog No.
S1516684
CAS No.
17791-36-5
M.F
C21H26O6
M. Wt
374.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2,3-di-O-benzylhexopyranoside

CAS Number

17791-36-5

Product Name

Methyl 2,3-di-O-benzylhexopyranoside

IUPAC Name

2-(hydroxymethyl)-6-methoxy-4,5-bis(phenylmethoxy)oxan-3-ol

Molecular Formula

C21H26O6

Molecular Weight

374.4 g/mol

InChI

InChI=1S/C21H26O6/c1-24-21-20(26-14-16-10-6-3-7-11-16)19(18(23)17(12-22)27-21)25-13-15-8-4-2-5-9-15/h2-11,17-23H,12-14H2,1H3

InChI Key

AOHYQGVMTDLXSL-UHFFFAOYSA-N

SMILES

COC1C(C(C(C(O1)CO)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3

Canonical SMILES

COC1C(C(C(C(O1)CO)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3

Organic Synthesis:

  • Glycosyl donor: MDBH serves as a valuable building block in organic synthesis, particularly in the construction of complex carbohydrates. Its benzyl protecting groups (attached to oxygen atoms) can be selectively removed to generate a reactive intermediate capable of forming glycosidic bonds with various acceptor molecules. This enables the synthesis of diverse carbohydrates, including glycosides, glycoconjugates, and oligosaccharides, which are essential components of biological systems and potential drug candidates [, ].

Medicinal Chemistry:

  • Lead compound and scaffold: MDBH can act as a starting point for the development of new bioactive molecules. By modifying its structure, researchers can explore its potential for various therapeutic applications. The sugar portion of MDBH can facilitate interactions with biological targets, while the benzyl groups can be replaced with functional groups that enhance its potency or selectivity [].

Material Science:

  • Chiral building block: MDBH possesses a chiral center, meaning its mirror images have distinct properties. This characteristic makes it useful in the design of chiral materials with specific functionalities. For example, MDBH can be incorporated into polymers or self-assembling systems to create materials with unique optical properties, such as circular dichroism or nonlinear optics [].

Chemical Biology:

  • Probe molecule: MDBH can be employed as a tool to investigate biological processes involving carbohydrates. By attaching a reporter group (e.g., a fluorescent tag) to MDBH, researchers can track its interactions with enzymes, receptors, or other biomolecules within cells, providing valuable insights into carbohydrate-mediated biological events [].
  • Origin: Methyl 2,3-di-O-benzylhexopyranoside can be synthesized from various hexopyranoses, such as glucose or mannose, through chemical modification processes [].
  • Significance: This compound serves as a protected sugar derivative. In organic synthesis, hydroxyl groups of sugars are often protected (rendered unreactive) to selectively modify other parts of the molecule. After the desired modifications, the protecting groups can be removed to obtain the final product []. Methyl 2,3-di-O-benzylhexopyranoside is particularly useful because the benzyl groups (benzyl = C6H5CH2) are relatively stable under various reaction conditions but can be cleaved under specific conditions to regenerate the free hydroxyl groups [].

Molecular Structure Analysis

  • Methyl 2,3-di-O-benzylhexopyranoside has a cyclic sugar ring structure (hexopyranose) with six carbon atoms and five oxygen atoms.
  • Two hydroxyl groups (OH) on carbons 2 and 3 are protected by benzyl groups (CH2C6H5).
  • A methyl group (CH3) is linked to the anomeric carbon (C1) through a glycosidic bond.

Chemical Reactions Analysis

  • Synthesis: There are various methods for synthesizing Methyl 2,3-di-O-benzylhexopyranoside from different starting hexopyranoses. One common approach involves reacting a hexopyranose with benzyl chloride (C6H5CH2Cl) in the presence of a base as a catalyst [].

Reaction example (glucose derivative):

Glucose + 2 Benzyl Chloride (Base) -> Methyl 2,3-di-O-benzyl-α-D-glucopyranoside + HCl

  • Deprotection: The benzyl protecting groups can be removed under various conditions, such as using hydrogenation with a palladium catalyst or Birch reduction with liquid ammonia and an alkali metal [].

Physical And Chemical Properties Analysis

Specific data on melting point, boiling point, and solubility of Methyl 2,3-di-O-benzylhexopyranoside might not be readily available due to its potential existence as various stereoisomers (depending on the starting hexopyranose) and its use as an intermediate in synthesis.

  • Generally, glycosides are soluble in organic solvents like dichloromethane, chloroform, and methanol, but less soluble in water due to the presence of both the hydrophilic sugar moiety and the hydrophobic protecting groups [].

Mechanism of Action (Not Applicable)

Methyl 2,3-di-O-benzylhexopyranoside does not have a specific biological function and is not directly involved in biological systems. Its primary purpose is as a protected sugar building block in organic synthesis.

  • Although specific data on toxicity might be limited, organic compounds like Methyl 2,3-di-O-benzylhexopyranoside should be handled with care in a laboratory setting following standard protocols for organic chemicals.
  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling the compound.
  • It is advisable to consult the Safety Data Sheet (SDS) for specific handling and disposal procedures for this compound if commercially available.

The chemical reactivity of methyl 2,3-di-O-benzylhexopyranoside includes:

  • Glycosidation Reactions: It can undergo glycosidation with alcohols in the presence of activating agents like trifluoromethanesulfonic anhydride or Lewis acids to form glycosides .
  • Acidic Cleavage: Under strong acidic conditions, the ether bonds can be cleaved to yield corresponding phenols and alcohols .
  • Reduction Reactions: The presence of benzyl groups allows for selective reduction reactions, which can lead to the formation of alcohols or other derivatives .

The synthesis of methyl 2,3-di-O-benzylhexopyranoside typically involves:

  • Protection of Hydroxyl Groups: The hydroxyl groups on the hexopyranose sugar are protected using benzyl bromide in the presence of a base.
  • Methylation: The anomeric hydroxyl group is then methylated using methyl iodide or dimethyl sulfate under basic conditions.
  • Purification: The product is purified through column chromatography to isolate the desired glycoside .

Methyl 2,3-di-O-benzylhexopyranoside finds applications in:

  • Synthetic Chemistry: As an intermediate in synthesizing more complex carbohydrates or glycosides.
  • Pharmaceutical Development: Due to its potential biological activities, it can be explored for drug development.
  • Research: Used as a model compound in studies investigating glycosidic bond formation and carbohydrate chemistry.

Methyl 2,3-di-O-benzylhexopyranoside shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
Methyl α-D-glucopyranosideSingle benzyl protectionCommonly used as a standard glycoside
Methyl β-D-galactopyranosideSimilar structure but different sugarExhibits different biological activities
Methyl 2-O-benzyl-D-glucopyranosideOne benzyl protectionDifferent reactivity profile
Methyl 4-O-benzyl-D-glucopyranosideBenzyl protection at a different positionOften used in enzyme inhibition studies

Methyl 2,3-di-O-benzylhexopyranoside stands out due to its dual protection at the 2 and 3 positions, which influences its reactivity and potential applications compared to other similar compounds.

XLogP3

1.9

Other CAS

33164-03-3
17791-36-5

Dates

Modify: 2024-04-14

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